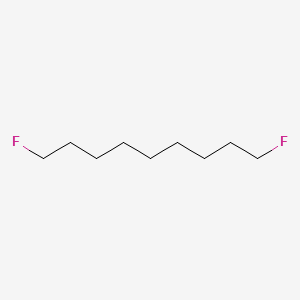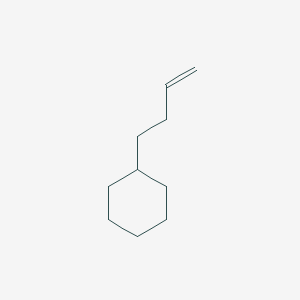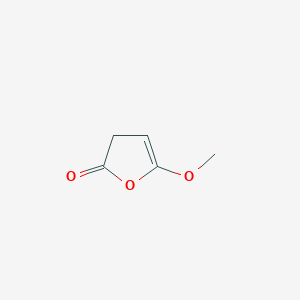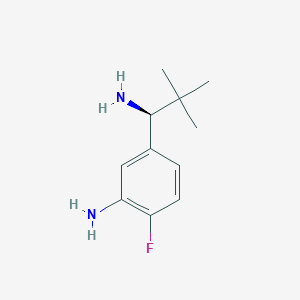
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline is an organic compound that features a fluorine atom attached to an aniline ring, along with a chiral center at the 1-amino-2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoroaniline.
Protection of the Amino Group: The amino group of 2-fluoroaniline is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Introduction of the Chiral Center: The protected 2-fluoroaniline undergoes a reaction with a chiral auxiliary, such as (S)-2,2-dimethylpropylamine, to introduce the chiral center.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(1-amino-2,2-dimethylpropyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
(S)-5-(1-amino-2,2-dimethylpropyl)-2-bromoaniline: Similar structure but with a bromine atom instead of a fluorine atom.
(S)-5-(1-amino-2,2-dimethylpropyl)-2-iodoaniline: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline imparts unique properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its halogen-substituted analogs.
Properties
Molecular Formula |
C11H17FN2 |
|---|---|
Molecular Weight |
196.26 g/mol |
IUPAC Name |
5-[(1S)-1-amino-2,2-dimethylpropyl]-2-fluoroaniline |
InChI |
InChI=1S/C11H17FN2/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6,10H,13-14H2,1-3H3/t10-/m1/s1 |
InChI Key |
UNRVYKLWSLSZLO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC(=C(C=C1)F)N)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=C(C=C1)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


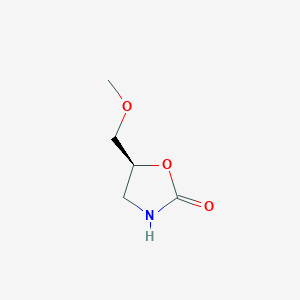
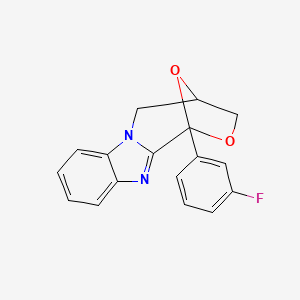
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
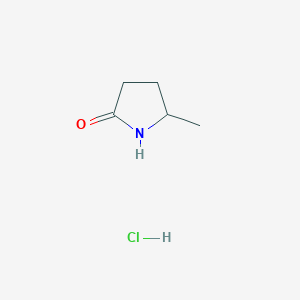

![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
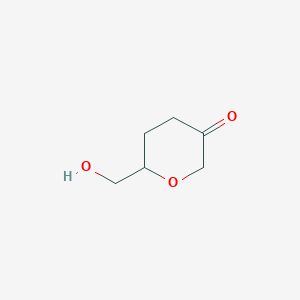
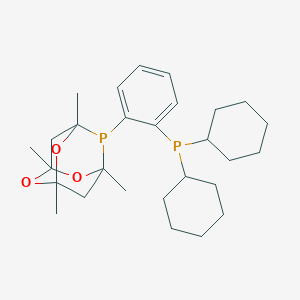
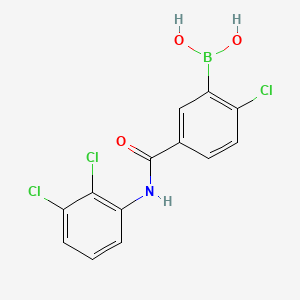
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)

